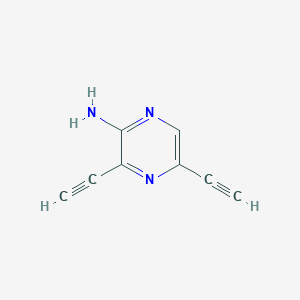![molecular formula C7H13ClN2O B1403475 5,8-Diazaspiro[3.5]nonan-6-one hydrochloride CAS No. 1419101-36-2](/img/structure/B1403475.png)
5,8-Diazaspiro[3.5]nonan-6-one hydrochloride
Vue d'ensemble
Description
5,8-Diazaspiro[3.5]nonan-6-one hydrochloride is a chemical compound with the CAS Number: 1419101-36-2 . It has a molecular weight of 176.65 . The IUPAC name for this compound is 5,8-diazaspiro[3.5]nonan-6-one hydrochloride . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 5,8-Diazaspiro[3.5]nonan-6-one hydrochloride is 1S/C7H12N2O.ClH/c10-6-4-8-5-7(9-6)2-1-3-7;/h8H,1-5H2,(H,9,10);1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
5,8-Diazaspiro[3.5]nonan-6-one hydrochloride is a solid at room temperature . It has a molecular weight of 176.65 .Applications De Recherche Scientifique
Synthesis and Cholinergic Properties
- Synthesis of Diazaspiro Derivatives: A study by Cignarella et al. (1994) involved the synthesis of a series of 2,7-diazaspiro[3.5]nonan-1-ones, related structurally to muscarinic agonists. These compounds were tested for cholinergic properties but showed no significant activity at the central or peripheral level (Cignarella, Villa, & Barlocco, 1994).
Improved Synthesis Techniques
- Efficient Synthesis Method: Ji Zhiqin (2004) developed an improved synthesis method for Diazaspiro[4.4] nonane, starting from malononitrile, offering higher efficiency and better yield (Ji Zhiqin, 2004).
Molecular Structure and Synthesis
- Regioselective Synthesis of Derivatives: Farag et al. (2008) synthesized various 1,2-diazaspiro[4,4]nona-2,8-diene-6-one derivatives using cycloaddition and intramolecular cyclization techniques. They also used molecular mechanics for structural analysis (Farag, Elkholy, & Ali, 2008).
Pharmacological Research
- Muscarinic Agents Study: In a study by Cignarella et al. (1993), N-substituted-3-[1-alkyl(aryl)-4-piperidyl]azetidin-2-ones structurally related to 2,7-diazaspiro[3.5]nonan-1-ones were synthesized. These were tested for activity as muscarinic agents but were found to lack significant cholinergic properties (Cignarella, Villa, & Barlocco, 1993).
Antibacterial Agents
- Fluoroquinolone Antibacterials Synthesis: Culbertson et al. (1990) prepared a series of fluoroquinolone antibacterials substituted with diazaspiro compounds, showing potent Gram-positive and Gram-negative activity (Culbertson, Sánchez, Gambino, & Sesnie, 1990).
Antihypertensive Activity
- Antihypertensive Agents: Caroon et al. (1981) created 1-oxa-3,8-diazaspiro[4,5]decan-2-ones with potential as antihypertensive agents, particularly effective in spontaneous hypertensive rats (Caroon, Clark, Kluge, Nelson, Strosberg, Unger, Michel, & Whiting, 1981).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H315, H319, H335 , which correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively. The precautionary statements are P261, P280 , which correspond to “Avoid breathing dust/fume/gas/mist/vapours/spray” and “Wear protective gloves/protective clothing/eye protection/face protection” respectively.
Propriétés
IUPAC Name |
5,8-diazaspiro[3.5]nonan-6-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c10-6-4-8-5-7(9-6)2-1-3-7;/h8H,1-5H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHJBLDCMRRWAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNCC(=O)N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Diazaspiro[3.5]nonan-6-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



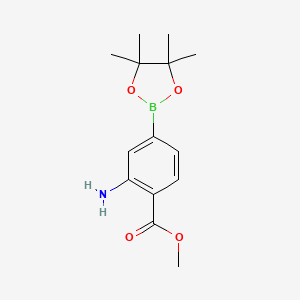
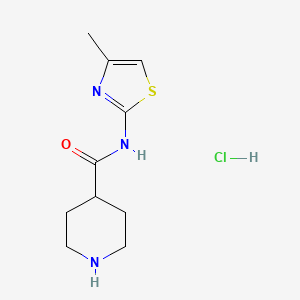
![2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane](/img/structure/B1403397.png)
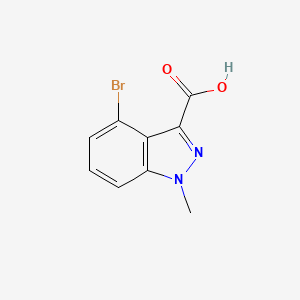
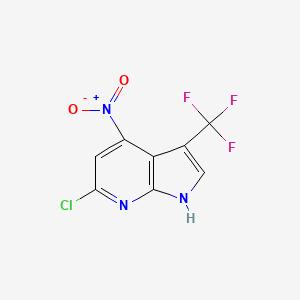
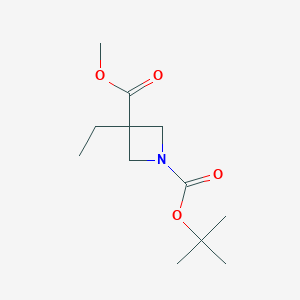
![Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate](/img/structure/B1403402.png)
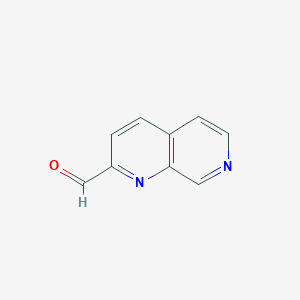
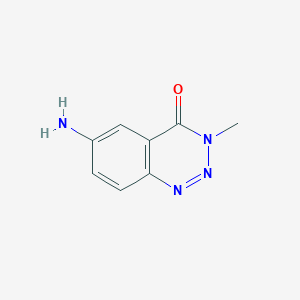


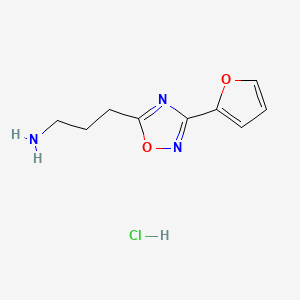
![2-(Dibromomethyl)benzo[d]thiazole](/img/structure/B1403413.png)
